BCR-ABL Kinase Cellular Inhibition Potency in Ba/F3 Proliferation Assay
The compound shows measurable inhibition of BCR-ABL-driven proliferation in BA/F3 cells with an IC50 of 435 nM [1]. By comparison, the clinical BCR-ABL inhibitor imatinib exhibits an IC50 of approximately 260 nM in similar Ba/F3 cellular assays, though direct head-to-head data are not available [2].
| Evidence Dimension | Cellular anti-proliferative potency against BCR-ABL-expressing Ba/F3 cells |
|---|---|
| Target Compound Data | IC50 = 435 nM |
| Comparator Or Baseline | Imatinib IC50 ≈ 260 nM (Ba/F3 BCR-ABL assay, literature cross-reference) |
| Quantified Difference | ~1.7-fold weaker than imatinib in comparable cellular context |
| Conditions | Mouse Ba/F3 cells expressing BCR-ABL, 48 h incubation, MTT assay [1]; imatinib data from published studies [2] |
Why This Matters
This establishes the compound as a moderately potent BCR-ABL inhibitor suitable as a starting point for medicinal chemistry optimization targeting resistant mutants.
- [1] BindingDB Entry BDBM50462187 (CHEMBL4242050). IC50 435 nM, Inhibition of BCR-ABL in BA/F3 cells by MTT assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462187 View Source
- [2] Druker BJ et al. Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. N Engl J Med. 2001;344(14):1031-1037. View Source
